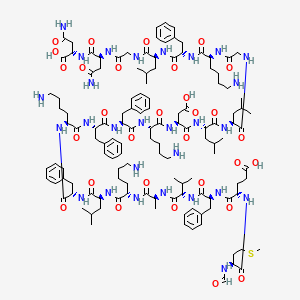
For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学的研究の応用
Peptides like “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules and as catalysts in various reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Utilized in the production of biomaterials and as additives in food and cosmetics.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can act as agonists or antagonists of receptors, influencing cellular signaling and function.
類似化合物との比較
Peptides similar to “For-Met-Glu-Phe-Val-Ala-Lys-Leu-Phe-Lys-Phe-Phe-Lys-Asp-Leu-Leu-Gly-Lys-Phe-Leu-Gly-Asn-Asn-OH” include other bioactive peptides with different sequences but similar functions. Some examples are:
Insulin: A peptide hormone that regulates glucose levels in the blood.
Oxytocin: A peptide involved in social bonding and reproductive behaviors.
Glucagon: A peptide that raises blood glucose levels by promoting glycogen breakdown.
特性
分子式 |
C128H192N28O30S |
|---|---|
分子量 |
2635.1 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C128H192N28O30S/c1-73(2)58-90(110(167)135-70-104(160)139-85(46-28-32-53-129)113(170)149-96(64-81-40-22-15-23-41-81)122(179)146-91(59-74(3)4)111(168)136-71-105(161)140-99(67-102(133)158)124(181)155-101(128(185)186)68-103(134)159)145-118(175)93(61-76(7)8)148-125(182)100(69-107(164)165)154-116(173)88(49-31-35-56-132)143-121(178)95(63-80-38-20-14-21-39-80)153-123(180)97(65-82-42-24-16-25-43-82)150-115(172)87(48-30-34-55-131)142-120(177)94(62-79-36-18-13-19-37-79)152-119(176)92(60-75(5)6)147-114(171)86(47-29-33-54-130)141-109(166)78(11)138-127(184)108(77(9)10)156-126(183)98(66-83-44-26-17-27-45-83)151-117(174)89(50-51-106(162)163)144-112(169)84(137-72-157)52-57-187-12/h13-27,36-45,72-78,84-101,108H,28-35,46-71,129-132H2,1-12H3,(H2,133,158)(H2,134,159)(H,135,167)(H,136,168)(H,137,157)(H,138,184)(H,139,160)(H,140,161)(H,141,166)(H,142,177)(H,143,178)(H,144,169)(H,145,175)(H,146,179)(H,147,171)(H,148,182)(H,149,170)(H,150,172)(H,151,174)(H,152,176)(H,153,180)(H,154,173)(H,155,181)(H,156,183)(H,162,163)(H,164,165)(H,185,186)/t78-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-/m0/s1 |
InChIキー |
KHPZMUWGPAMULJ-GFSNHQIRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC=O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diethyl-4-[3-(2,6-dimethyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-pyridine](/img/structure/B13926107.png)
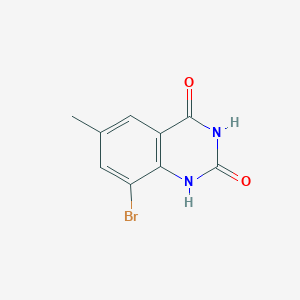
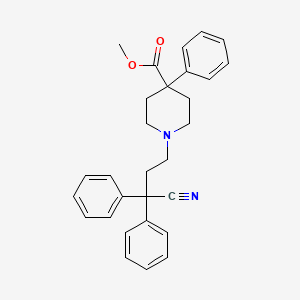
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)

![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
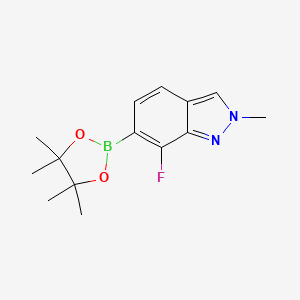

![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)

![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
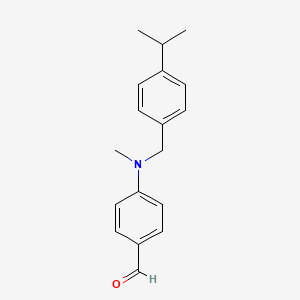
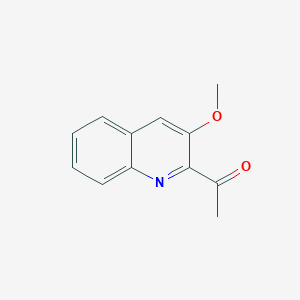
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
